molecular formula C14H18NO4S- B12340877 1,3-Pyrrolidinedicarboxylic acid, 4-(2-thienyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel-

1,3-Pyrrolidinedicarboxylic acid, 4-(2-thienyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel-

Cat. No.: B12340877
M. Wt: 296.36 g/mol
InChI Key: CSPYESYABXQNBZ-UWVGGRQHSA-M
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Description

1,3-Pyrrolidinedicarboxylic acid, 4-(2-thienyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel- is a complex organic compound that features a pyrrolidine ring substituted with a thienyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-(2-thienyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thienyl Group: This step may involve a substitution reaction where a thienyl group is introduced to the pyrrolidine ring.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Pyrrolidinedicarboxylic acid, 4-(2-thienyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel- can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the nature of its interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Pyrrolidinedicarboxylic acid derivatives: Compounds with similar pyrrolidine ring structures.

    Thienyl-substituted compounds: Compounds with thienyl groups attached to various scaffolds.

    Tert-butyl esters: Compounds with tert-butyl ester functional groups.

Uniqueness

1,3-Pyrrolidinedicarboxylic acid, 4-(2-thienyl)-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H18NO4S-

Molecular Weight

296.36 g/mol

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-2-ylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-20-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)/p-1/t9-,10-/m0/s1

InChI Key

CSPYESYABXQNBZ-UWVGGRQHSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=CS2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=CS2

Origin of Product

United States

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